(3-Aminopropyl)(methyl)(2-methylpropyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

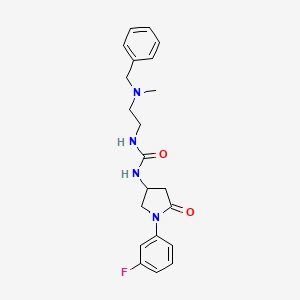

“(3-Aminopropyl)(methyl)(2-methylpropyl)amine” is a type of amine compound . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in the formation of amides, imines, and enamines . A specific reaction involving “(3-Aminopropyl)(methyl)(2-methylpropyl)amine” was not found in the search results.Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. They are usually more basic than water and less basic than hydroxide ions . The boiling points of amines depend on the molecular structure and the presence of hydrogen bonding . Specific physical and chemical properties of “(3-Aminopropyl)(methyl)(2-methylpropyl)amine” were not found in the search results.Scientific Research Applications

Surface Modification of Metal Oxide Nanoparticles

This compound has been used extensively as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Electrochemical Sensors

The modified MONPs have direct applications in electrochemical sensors . The amine group can interact with various analytes, making it useful in sensor applications.

Catalysts

The compound is also used in catalysts . The amine group can provide active sites for catalytic reactions, enhancing the efficiency of the catalyst.

Pickering Emulsions

Pickering emulsions, which are emulsions stabilized by solid particles, can be formed using MONPs modified with this compound . The amine group can interact with the oil and water phases, stabilizing the emulsion.

Anion Recognition

The compound has been used in the design of tripodal receptors for anion recognition . These receptors can bind specific anions, such as azide, stronger than other anions .

Drug Delivery

The compound can be used to modify nanoparticles for drug delivery . The amine group can be used to attach drug molecules, and the modified nanoparticles can deliver the drug to specific locations in the body .

Contaminants Removal

The compound-modified nanoparticles can be used for the removal of contaminants . The amine group can bind to certain contaminants, allowing them to be removed from a solution .

Medical Imaging

The compound can also be used in medical imaging . The amine-modified nanoparticles can be used as contrast agents in imaging techniques such as MRI .

Safety and Hazards

properties

IUPAC Name |

N'-methyl-N'-(2-methylpropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)7-10(3)6-4-5-9/h8H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOMCBLLCDSYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)(methyl)(2-methylpropyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)

![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)